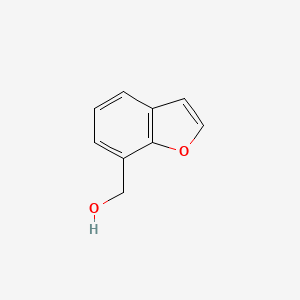

Benzofuran-7-ylmethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzofuran-7-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5,10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CROYZLIPNLVAHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)CO)OC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596266 | |

| Record name | (1-Benzofuran-7-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209256-55-3 | |

| Record name | (1-Benzofuran-7-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Benzofuran-7-ylmethanol: A Technical Overview of its Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties and structure of benzofuran-7-ylmethanol. Due to the limited availability of experimental data for this specific isomer, this document also includes information on closely related benzofuran derivatives to provide a comparative context for researchers.

Core Properties and Structure

This compound is a heterocyclic organic compound featuring a benzofuran core with a hydroxymethyl substituent at the 7-position. The presence of the hydroxyl group is expected to increase its hydrophilicity compared to the parent benzofuran structure.

Structural Identifiers

The fundamental structural identifiers for this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | (1-Benzofuran-7-yl)methanol |

| CAS Number | 209256-55-3 |

| Molecular Formula | C₉H₈O₂[1] |

| Molecular Weight | 148.16 g/mol [2] |

| SMILES | C1=CC2=C(C(=C1)CO)OC=C2[1] |

| InChIKey | CROYZLIPNLVAHM-UHFFFAOYSA-N[1] |

Physicochemical Properties

| Property | This compound | (3-methyl-1-benzofuran-7-yl)methanol | Benzofuran-5-ylmethanol |

| Melting Point | Not Reported | Not Reported; similar compounds: 80–170°C[3] | 35-36°C[4] |

| Boiling Point | Not Reported | Estimated 280–300°C (extrapolated)[3] | 273.3 ± 15.0 °C (Predicted)[4] |

| Solubility | Not Reported | Moderate in polar solvents (e.g., MeOH)[3] | Not Reported |

| logP | 1.4 (Predicted)[1] | ~2.1 (Predicted)[3] | Not Reported |

| Appearance | Not Reported | Not Reported | Off-white to brown solid[4] |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, several general methods for the synthesis of benzofuran derivatives are well-established. These can be adapted to target the 7-substituted product.

General Synthetic Strategies

Common synthetic routes to the benzofuran core include:

-

Palladium-Copper Catalyzed Coupling: This method involves the intramolecular cyclization of iodophenols and alkynes. The key steps are C–H activation at the phenol oxygen, alkyne insertion to form the furan ring, and reductive elimination to yield the benzofuran core. This approach can achieve yields of 84–91%.[3]

-

Lewis Acid-Mediated Propargylation: Using a Lewis acid such as In(OTf)₃, propargyl alcohols and dicarbonyl compounds can undergo a propargylation-cyclization reaction to form benzofurans, with reported yields between 75–91%.[3] This method is effective for introducing methyl and hydroxymethyl groups.[3]

-

Cyclization of Propanol Derivatives: A patented method describes the synthesis of dihydrobenzofurans through the oxidation of propanols to carboxylic acids using a Jones reagent, followed by cyclization mediated by AlCl₃/PCl₅, and subsequent reduction with NaBH₄. Yields for this multi-step process are reported to be in the range of 60–85%.[3]

A generalized workflow for the synthesis of benzofuran derivatives is depicted in the following diagram.

Caption: A generalized workflow for the synthesis of benzofuran derivatives.

Spectroscopic Characterization

Specific NMR, IR, or mass spectra for this compound are not available in the searched literature. However, inferred spectral data for the closely related (3-methyl-1-benzofuran-7-yl)methanol can provide an indication of the expected spectral features:

-

¹H NMR: Aromatic protons would be expected in the range of δ 6.8–7.4 ppm. The methylene protons of the hydroxymethyl group (-CH₂OH) would likely appear as a multiplet between δ 3.6–4.2 ppm.[3]

-

IR: A broad peak corresponding to the hydroxyl (-OH) stretch would be anticipated around 3200 cm⁻¹. Aromatic C=C stretching vibrations would be observed around 1600 cm⁻¹.[3]

Biological Activity of Benzofuran Derivatives

While no specific signaling pathways involving this compound have been documented, the broader class of benzofuran derivatives is known to exhibit a wide range of biological activities. Numerous studies have highlighted their potential as:

-

Anti-tumor agents

-

Antibacterial agents

-

Anti-oxidative agents

-

Anti-viral agents

These activities have made benzofuran compounds attractive scaffolds for drug discovery and development.

The logical relationship between the benzofuran core and its potential biological activities is illustrated below.

Caption: Relationship between the benzofuran core and its diverse biological activities.

References

An In-depth Technical Guide to Benzofuran-7-ylmethanol: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzofuran-7-ylmethanol, a derivative of the versatile benzofuran scaffold, holds potential as a building block in medicinal chemistry and drug discovery. While the broader class of benzofuran-containing molecules has demonstrated a wide array of pharmacological activities, specific research on the 7-ylmethanol isomer is limited. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, with a focus on its synthesis, physicochemical properties, and the therapeutic potential suggested by related compounds. This document aims to serve as a foundational resource for researchers interested in exploring the synthesis and biological evaluation of this and similar benzofuran derivatives.

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds ubiquitously found in natural products and synthetic molecules.[1] The benzofuran nucleus is a key structural motif in numerous biologically active compounds, exhibiting a wide range of pharmacological properties including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][3][4][5] Prominent examples of drugs containing the benzofuran moiety include the antiarrhythmic agent amiodarone and the gout medication benzbromarone. The diverse biological activities of benzofuran derivatives have established this scaffold as a "privileged structure" in medicinal chemistry, prompting extensive research into the synthesis and evaluation of novel analogues.

This guide focuses specifically on this compound, a less-studied isomer. While direct evidence of its natural occurrence is not available, its synthetic accessibility makes it an attractive candidate for inclusion in screening libraries for drug discovery programs. The presence of a hydroxymethyl group at the 7-position can influence the molecule's polarity, solubility, and potential for metabolic transformations, offering a different pharmacological profile compared to other isomers.

Physicochemical Properties

Detailed experimental data for this compound is not extensively reported in the literature. The following table summarizes available and predicted physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₉H₈O₂ | [6][7] |

| Molecular Weight | 148.16 g/mol | [6][7] |

| CAS Number | 209256-55-3 | [7] |

| Appearance | Predicted to be a solid or oil | - |

| Melting Point | Not reported | [8] |

| Boiling Point | Not reported | - |

| Solubility | Predicted to be soluble in polar organic solvents | [8] |

| Predicted LogP | ~2.1 | [8] |

Synthesis and Isolation

Currently, this compound has not been reported as a naturally occurring compound, and therefore, no isolation protocols from natural sources are available. The primary route to obtaining this compound is through chemical synthesis. A plausible and common synthetic strategy involves the preparation of a suitable 7-substituted benzofuran precursor, such as benzofuran-7-carboxylic acid or its ester, followed by reduction to the corresponding alcohol.

Proposed Synthetic Pathway

A logical synthetic approach to this compound is a two-step process starting from the commercially available methyl benzofuran-7-carboxylate. The first step is the saponification of the ester to the carboxylic acid, followed by reduction to the primary alcohol.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

This protocol is adapted from a known procedure for the saponification of the corresponding methyl ester.[2]

-

Materials:

-

Methyl benzofuran-7-carboxylate

-

Methanol (MeOH)

-

10% aqueous Sodium Hydroxide (NaOH) solution

-

10% aqueous Hydrochloric Acid (HCl)

-

-

Procedure:

-

A mixture of methyl benzofuran-7-carboxylate (1 equivalent) in methanol and 10% aqueous NaOH solution is stirred at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

The methanol is removed under reduced pressure.

-

The remaining aqueous solution is acidified with 10% HCl until a precipitate is formed.

-

The solid precipitate is collected by filtration, washed with cold water, and dried to yield benzofuran-7-carboxylic acid.

-

This is a general procedure for the reduction of a carboxylic acid to a primary alcohol using lithium aluminum hydride (LiAlH₄).

-

Materials:

-

Benzofuran-7-carboxylic acid

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium Aluminum Hydride (LiAlH₄)

-

Saturated aqueous Sodium Sulfate (Na₂SO₄) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

To a stirred suspension of LiAlH₄ (1.5-2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of benzofuran-7-carboxylic acid (1 equivalent) in anhydrous THF is added dropwise.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, or until TLC analysis indicates the disappearance of the starting material.

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

-

The resulting mixture is stirred until a white precipitate forms.

-

The solid is removed by filtration and washed with THF.

-

The combined organic filtrates are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

-

The crude product can be purified by column chromatography on silica gel.

-

Spectroscopic Characterization (Predicted)

| Spectroscopy | Predicted Data |

| ¹H NMR (CDCl₃) | δ ~7.5-7.0 (m, 4H, Ar-H), δ ~6.8 (d, 1H, furan-H), δ ~4.8 (s, 2H, -CH₂OH), δ ~1.8 (br s, 1H, -OH) |

| ¹³C NMR (CDCl₃) | δ ~155-110 (Ar-C and furan-C), δ ~65 (-CH₂OH) |

| IR (KBr) | ν ~3400 cm⁻¹ (O-H stretch, broad), ~3050 cm⁻¹ (Ar C-H stretch), ~1600, 1450 cm⁻¹ (C=C stretch, aromatic) |

| Mass Spec. (EI) | m/z (%) = 148 (M⁺), 131, 119, 91 |

Potential Applications in Drug Development

Although this compound has not been extensively studied for its biological activities, the broader class of benzofuran derivatives has shown significant promise in various therapeutic areas. This suggests that this compound could serve as a valuable scaffold or intermediate for the synthesis of novel therapeutic agents.

Known Biological Activities of the Benzofuran Scaffold

-

Anticancer Activity: Numerous benzofuran derivatives have been reported to exhibit potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer.[9][10][11] The mechanisms of action are diverse and can involve the inhibition of key enzymes such as kinases and histone demethylases, or the induction of apoptosis.[12]

-

Antimicrobial Activity: The benzofuran nucleus is present in several compounds with significant antibacterial and antifungal properties.[13]

-

Anti-inflammatory Activity: Certain benzofuran derivatives have demonstrated anti-inflammatory effects, for instance, by inhibiting nitric oxide (NO) production.[13]

-

Enzyme Inhibition: Substituted benzofurans have been developed as inhibitors for various enzymes, including acetylcholinesterase (relevant for Alzheimer's disease), tyrosinase, and sirtuins.[14][15]

Future Research Directions

Given the established biological activities of the benzofuran scaffold, this compound represents a valuable starting point for further investigation. The hydroxymethyl group provides a handle for further chemical modifications, allowing for the generation of a library of derivatives for biological screening.

References

- 1. Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 4. spectrabase.com [spectrabase.com]

- 5. Benzofuran, 7-methyl- [webbook.nist.gov]

- 6. PubChemLite - this compound (C9H8O2) [pubchemlite.lcsb.uni.lu]

- 7. labsolu.ca [labsolu.ca]

- 8. (3-methyl-1-benzofuran-7-yl)methanol (1781671-37-1) for sale [vulcanchem.com]

- 9. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines [frontiersin.org]

- 12. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Benzofuran-7-ylmethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for Benzofuran-7-ylmethanol (C₉H₈O₂). Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document compiles predicted data and inferred characteristics from closely related analogs. It also outlines standardized experimental protocols for acquiring such data.

Introduction to this compound

This compound is an organic compound featuring a benzofuran core with a hydroxymethyl substituent at the 7-position. The benzofuran moiety is a key heterocyclic scaffold found in numerous natural products and pharmacologically active compounds. Understanding the spectroscopic properties of its derivatives is crucial for structural elucidation, quality control, and the development of new chemical entities.

Spectroscopic Data

The following sections present the available and inferred spectroscopic data for this compound. It is important to note that a significant portion of this data is based on computational predictions and analysis of analogous structures due to a lack of published experimental spectra.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound.

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 149.05971 |

| [M+Na]⁺ | 171.04165 |

| [M-H]⁻ | 147.04515 |

| [M+NH₄]⁺ | 166.08625 |

| [M+K]⁺ | 187.01559 |

| [M]⁺ | 148.05188 |

Data sourced from computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds.

¹H NMR (Proton NMR): The following table outlines the inferred chemical shifts (δ) for the protons in this compound. These values are estimated based on the analysis of similar benzofuran derivatives and general principles of NMR spectroscopy.

| Proton | Inferred Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 6.8 - 7.5 | Multiplet |

| -CH₂OH | ~4.7 | Singlet |

| -CH₂OH | ~2.0 (variable) | Broad Singlet |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The table below lists the expected characteristic absorption bands for this compound.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H (alcohol) | 3600 - 3200 | Broad |

| C-H (aromatic) | 3100 - 3000 | Sharp |

| C=C (aromatic) | 1600 - 1450 | Medium to strong |

| C-O (alcohol) | 1260 - 1000 | Strong |

| C-O-C (ether in furan ring) | ~1070 | Strong |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a small organic molecule such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the internal standard (TMS at 0 ppm).

¹³C NMR Acquisition:

-

Use the same sample prepared for ¹H NMR.

-

Acquire the ¹³C spectrum with proton decoupling.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) Method (for solids):

-

Ensure the ATR crystal is clean.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum.

-

Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) Method:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute an aliquot of this solution to a final concentration of 1-10 µg/mL.

-

Introduce the sample into the ESI source via direct infusion or through a liquid chromatography system.

-

Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

-

Analyze the resulting spectrum to determine the molecular weight and fragmentation pattern.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound.

Caption: General workflow for the spectroscopic characterization of a chemical compound.

An In-depth Technical Guide on the Predicted Biological Activity of Benzofuran-7-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a predictive overview of the biological activities of Benzofuran-7-ylmethanol. As of the date of this publication, specific experimental data for this exact compound is limited in publicly accessible literature. The predictions herein are extrapolated from structure-activity relationship (SAR) studies of the broader class of benzofuran derivatives and structurally similar 7-substituted benzofurans. All quantitative data and experimental protocols are based on representative assays used for evaluating this class of compounds.

Executive Summary

Benzofuran and its derivatives represent a significant class of heterocyclic compounds that are foundational scaffolds in medicinal chemistry due to their wide array of biological activities.[1][2][3] This guide focuses on the predicted pharmacological profile of this compound, a specific derivative. Based on extensive research into the benzofuran core, it is anticipated that this compound will exhibit potential anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[4][5][6] The substitution at the 7-position with a hydroxymethyl group may influence its solubility and interaction with biological targets.[7] This document outlines the predicted activities, summarizes potential efficacy in structured tables, provides detailed experimental protocols for validation, and visualizes the key signaling pathways likely to be modulated.

Predicted Biological Activities

The benzofuran nucleus is a privileged structure in drug discovery, with derivatives showing a broad spectrum of pharmacological effects.[2][3]

Predicted Anticancer Activity

Benzofuran derivatives are widely reported to possess potent anticancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways vital for tumor proliferation.[5][8] It is predicted that this compound could exhibit cytotoxic effects against various cancer cell lines. The hydroxymethyl group at the 7-position might engage in hydrogen bonding within the active sites of target proteins, potentially enhancing its activity.

-

Predicted Mechanism of Action: Inhibition of signaling pathways such as mTOR and MAPK, which are often dysregulated in cancer, is a likely mechanism.[9][10][11] Benzofuran derivatives have been shown to induce apoptosis by affecting the expression of pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2.[12]

Predicted Anti-inflammatory Activity

Numerous benzofuran derivatives have demonstrated significant anti-inflammatory effects.[13][14] This activity is often attributed to the inhibition of pro-inflammatory mediators.

-

Predicted Mechanism of Action: A primary predicted mechanism is the inhibition of nitric oxide (NO) production in macrophages stimulated by lipopolysaccharide (LPS).[15] This is often achieved through the downregulation of inducible nitric oxide synthase (iNOS) expression via modulation of the NF-κB and MAPK signaling pathways.[9][16]

Predicted Antioxidant Activity

The benzofuran scaffold is a component of many natural and synthetic compounds with antioxidant properties.[17][18] They can neutralize free radicals and reduce oxidative stress, which is implicated in numerous diseases.

-

Predicted Mechanism of Action: The ability to scavenge free radicals is a key antioxidant mechanism. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a standard method to evaluate this activity.[19] The hydrogen-donating ability of the hydroxyl group in this compound may contribute to its predicted antioxidant potential.

Predicted Antimicrobial Activity

Benzofuran derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[4][13][20]

-

Predicted Mechanism of Action: The specific mechanism can vary, but it often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

Quantitative Data Presentation

The following tables summarize representative quantitative data for benzofuran derivatives, which can serve as a predictive baseline for this compound.

Table 1: Predicted Anticancer Activity (IC₅₀ Values in µM)

| Compound Class | Cancer Cell Line | Predicted IC₅₀ (µM) | Reference |

|---|---|---|---|

| 3-Amidobenzofuran | MDA-MB-231 (Breast) | 3.01 | [8] |

| 3-Amidobenzofuran | HCT-116 (Colon) | 5.20 | [8] |

| Bromo-derivative Benzofuran | HCT-116 (Colon) | 3.27 | [8] |

| Benzofuran Hybrid | HeLa (Cervical) | 1.06 | [8] |

| 3-Methylbenzofuran | A549 (Lung) | 1.48 |[21] |

Table 2: Predicted Anti-inflammatory Activity (IC₅₀ Values in µM)

| Compound Class | Assay | Predicted IC₅₀ (µM) | Reference |

|---|---|---|---|

| Fluorinated Benzofuran | IL-6 Inhibition | 1.2 - 9.04 | [15] |

| Fluorinated Benzofuran | Nitric Oxide Inhibition | 2.4 - 5.2 | [15] |

| Piperazine/Benzofuran Hybrid | Nitric Oxide Inhibition | 52.23 | [9] |

| Benzofuran-Piperazine Hybrid | Nitric Oxide Inhibition | 5.28 |[14] |

Table 3: Predicted Antimicrobial Activity (MIC Values in µg/mL)

| Compound Class | Microorganism | Predicted MIC (µg/mL) | Reference |

|---|---|---|---|

| Benzofuran Amide Derivative | S. aureus | 6.25 | [13] |

| Benzofuran Amide Derivative | E. coli | 6.25 | [13] |

| Benzofuran Chalcone Derivative | M. tuberculosis H37Rv | 6.25 |[22] |

Experimental Protocols

Detailed methodologies for key predictive assays are provided below.

MTT Assay for Anticancer Activity

This assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.[23][24][25]

-

Cell Seeding: Plate cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[24] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[24][26]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay assesses the ability of a compound to act as a free radical scavenger.[19][27][28]

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this working solution should be approximately 1.0 at 517 nm.[28] Prepare various concentrations of this compound in methanol. Ascorbic acid is typically used as a positive control.[28]

-

Reaction Mixture: In a 96-well plate, add 100 µL of the different concentrations of the test compound or positive control to respective wells.[28]

-

Initiation of Reaction: Add 100 µL of the DPPH working solution to each well.[28] A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[27][29]

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100.[28] The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentrations.

Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[30][31][32][33]

-

Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate containing 100 µL of sterile broth (e.g., Mueller-Hinton Broth) in each well.[31]

-

Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[31] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL.[31] Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[31]

-

Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay measures the anti-inflammatory potential by quantifying the inhibition of NO production.[34][35][36]

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and allow them to adhere for 24 hours.[36]

-

Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours before stimulating with lipopolysaccharide (LPS) (1 µg/mL).

-

Incubation: Incubate the plate for 24 hours at 37°C.[34][36]

-

Nitrite Measurement (Griess Assay): Collect 50-100 µL of the cell culture supernatant.[34][36] Mix the supernatant with an equal volume of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[36][37]

-

Absorbance Reading: After a 10-minute incubation at room temperature, measure the absorbance at 540-550 nm.[37]

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO production inhibition compared to the LPS-only treated cells.

Mandatory Visualizations

Predicted Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways predicted to be modulated by this compound based on the known activities of related compounds.

Caption: Predicted anticancer signaling pathways modulated by this compound.

Caption: Predicted anti-inflammatory mechanism via NF-κB and MAPK pathway inhibition.

Experimental Workflow

Caption: General experimental workflow for evaluating the biological activities.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. medcraveonline.com [medcraveonline.com]

- 3. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. phytojournal.com [phytojournal.com]

- 5. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. jopcr.com [jopcr.com]

- 14. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A review on antioxidant potential of bioactive heterocycle benzofuran: Natural and synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and evaluation of substituted benzofurans as antitubercular agents. [wisdomlib.org]

- 23. clyte.tech [clyte.tech]

- 24. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. acmeresearchlabs.in [acmeresearchlabs.in]

- 28. benchchem.com [benchchem.com]

- 29. marinebiology.pt [marinebiology.pt]

- 30. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 31. benchchem.com [benchchem.com]

- 32. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 34. bio-protocol.org [bio-protocol.org]

- 35. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 37. academic.oup.com [academic.oup.com]

Physicochemical Properties of Benzofuran-7-ylmethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran-7-ylmethanol is a heterocyclic organic compound featuring a benzofuran core functionalized with a hydroxymethyl group at the 7-position. The benzofuran moiety is a prominent scaffold in a multitude of natural products and synthetic compounds, exhibiting a wide array of biological activities.[1][2][3][4] This has led to significant interest in benzofuran derivatives within the field of medicinal chemistry for the development of novel therapeutic agents.[1][4] Derivatives of the benzofuran core have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective agents.[1][5][6]

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. Due to a notable scarcity of experimentally determined data for this specific isomer, this document also includes predicted values and data from closely related isomers and derivatives to offer a comparative and insightful perspective. General experimental protocols relevant to the synthesis and characterization of such compounds are also detailed.

Core Physicochemical Properties

The fundamental physicochemical characteristics of a molecule are crucial for understanding its behavior in biological and chemical systems, influencing factors such as absorption, distribution, metabolism, and excretion (ADME) in drug development.

Structural Information

| Identifier | Value | Reference |

| IUPAC Name | (1-Benzofuran-7-yl)methanol | [7] |

| CAS Number | 209256-55-3 | [7] |

| Molecular Formula | C₉H₈O₂ | [7][8] |

| Molecular Weight | 148.16 g/mol | [7] |

| SMILES | C1=CC2=C(C(=C1)CO)OC=C2 | [8] |

| InChI | InChI=1S/C9H8O2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5,10H,6H2 | [8] |

Quantitative Physicochemical Data

Direct experimental data for this compound is limited. The following table summarizes available predicted data and experimental values for related isomers for comparative purposes.

| Property | This compound (Predicted/Inferred) | Related Compound Data | Reference |

| Melting Point | No data available | 35-36 °C (for 1-Benzofuran-5-ylmethanol) | [9][10] |

| 59 °C (for (2,2-dimethyl-3H-1-benzofuran-7-yl) methanol) | [11] | ||

| Boiling Point | No data available | 90 - 93 °C @ 0.2 mmHg (for 1-Benzofuran-5-ylmethanol) | [10] |

| 273.3 ± 15.0 °C (Predicted, for 1-Benzofuran-5-ylmethanol) | [9] | ||

| logP (Octanol-Water Partition Coefficient) | 1.4 (Predicted, XlogP) | 2.67 (Experimental, for Benzofuran) | [8][12] |

| pKa | No data available | 14.24 ± 0.10 (Predicted, for 1-Benzofuran-5-ylmethanol) | [9] |

| Solubility | Inferred to be moderately soluble in polar organic solvents. | Insoluble in water (for Benzofuran) | [12] |

Spectroscopic and Chromatographic Data

While specific experimental spectra for this compound are not widely published, inferred spectral characteristics based on its structure and data from similar compounds are as follows:

-

¹H NMR: Aromatic protons would likely appear in the δ 6.8–7.5 ppm region. The methylene protons of the -CH₂OH group would be expected around δ 4.5-5.0 ppm, and the hydroxyl proton would be a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: Aromatic carbons would be in the δ 110–160 ppm range. The carbon of the -CH₂OH group would likely appear around δ 60-65 ppm.

-

Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200–3600 cm⁻¹ corresponding to the O-H stretch of the alcohol group is expected. C-O stretching vibrations would be observed in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching would appear around 1600 cm⁻¹.[13]

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 148.16.

Synthesis and Reactivity

The synthesis of this compound would likely follow established methods for the construction of the benzofuran ring system, followed by functional group manipulation.

General Synthetic Strategies for the Benzofuran Core:

-

Palladium-Copper Catalyzed Coupling: Intramolecular cyclization of iodophenols and alkynes using a Pd/Cu catalyst system is a common and effective method for forming the benzofuran ring.[13][14]

-

Lewis Acid-Mediated Propargylation: The use of Lewis acids like In(OTf)₃ can facilitate the reaction between propargyl alcohols and dicarbonyl compounds to yield benzofurans.[13]

-

Ruthenium-Catalyzed Cycloisomerization: Benzannulated homopropargylic alcohols can undergo cycloisomerization in the presence of a ruthenium catalyst to form benzofurans.[15]

A plausible synthetic route to this compound could involve the creation of a 7-substituted benzofuran, such as a 7-carbaldehyde or 7-carboxylic acid derivative, which can then be reduced to the corresponding alcohol using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Biological and Pharmacological Context

The benzofuran scaffold is of significant interest in drug discovery.[4] While no specific biological activity has been reported for this compound itself, the broader class of benzofuran derivatives has been shown to interact with various biological targets.

Established Activities of Benzofuran Derivatives:

-

Anticancer: Many benzofuran derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1][5] For instance, some derivatives act as potent inhibitors of lysine-specific demethylase 1 (LSD1), a promising target in cancer therapy.[16]

-

Antimicrobial: The benzofuran nucleus is present in compounds with antibacterial and antifungal properties.[3]

-

Neuroprotection: Certain benzofuran derivatives have been found to promote neuroprotection, sometimes in conjunction with growth factors like IGF-1.[6]

-

Monoamine Releasers: Some aminoalkyl benzofurans have been investigated for their MDMA-like properties, acting as monoamine releasing agents.[17]

The hydroxymethyl group on this compound can serve as a handle for further chemical modification, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.

Experimental Protocols

Detailed experimental protocols for this compound are not available in the literature. However, the following are general methodologies that would be employed for its synthesis and characterization.

General Protocol for Reduction of a Benzofuran-7-carbaldehyde:

-

Dissolution: Dissolve the benzofuran-7-carbaldehyde starting material in a suitable solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar equivalent of NaBH₄ is typically 1.1 to 1.5 times that of the aldehyde.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add a dilute acid (e.g., 1M HCl) to quench the excess NaBH₄.

-

Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x volume).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

General Protocol for Melting Point Determination:

-

Sample Preparation: Ensure the synthesized compound is dry and finely powdered.

-

Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Conclusion

This compound is a molecule of interest due to the established biological importance of its core scaffold. However, there is a significant lack of published experimental data regarding its specific physicochemical properties. The data presented in this guide, combining predicted values and information from related compounds, serves as a valuable starting point for researchers. Further experimental investigation is necessary to fully characterize this compound and explore its potential in drug discovery and development. The provided general synthetic and analytical protocols offer a framework for such future studies.

References

- 1. medcraveonline.com [medcraveonline.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. phytojournal.com [phytojournal.com]

- 4. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Discovery of Benzofuran Derivatives that Collaborate with Insulin-Like Growth Factor 1 (IGF-1) to Promote Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. labsolu.ca [labsolu.ca]

- 8. PubChemLite - this compound (C9H8O2) [pubchemlite.lcsb.uni.lu]

- 9. 1-BENZOFURAN-5-YLMETHANOL CAS#: 31823-05-9 [m.chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. Kina (2,2-dimethyl-3H-1-benzofuran-7-yl) methanol CAS: 38002-89-0 Producenter - Gratis prøve - Alfa Chemical [dk.alfachemsp.com]

- 12. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. (3-methyl-1-benzofuran-7-yl)methanol (1781671-37-1) for sale [vulcanchem.com]

- 14. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Benzofuran synthesis [organic-chemistry.org]

- 16. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Benzofuran-7-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to evaluate the solubility and stability of Benzofuran-7-ylmethanol, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on established experimental protocols and expected physicochemical properties based on the broader class of benzofuran derivatives. The data presented herein is illustrative to guide researchers in their experimental design and data interpretation.

Introduction to this compound

This compound is a heterocyclic organic compound with a structure that incorporates a benzofuran core functionalized with a hydroxymethyl group at the 7-position. This structural motif is of significant interest in medicinal chemistry due to the prevalence of the benzofuran ring in a wide range of biologically active molecules, including antitumor, antibacterial, and anti-inflammatory agents. A thorough understanding of its solubility and stability is paramount for its effective use in drug discovery and development, influencing formulation, storage, and biological testing.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The hydroxymethyl group in this compound is expected to enhance its hydrophilicity compared to the parent benzofuran molecule. Generally, benzofuran and its simpler derivatives are known to be insoluble in water but miscible with various organic solvents.

Expected Solubility Characteristics

Based on the general properties of benzofuran derivatives, this compound is anticipated to exhibit moderate solubility in polar organic solvents. The parent compound, benzofuran, is insoluble in water but miscible with solvents like benzene, petroleum ether, and absolute alcohol. The presence of the hydroxymethyl group in this compound likely imparts some aqueous solubility, although it is still expected to be sparingly soluble in water.

Illustrative Solubility Data

The following table presents hypothetical solubility data for this compound in a range of common pharmaceutical solvents at ambient temperature. These values are for illustrative purposes and should be experimentally verified.

| Solvent | Type | Expected Solubility (mg/mL) |

| Water | Aqueous | < 1 |

| Phosphate Buffered Saline (pH 7.4) | Aqueous Buffer | < 1 |

| Methanol | Polar Protic | 10 - 50 |

| Ethanol | Polar Protic | 10 - 50 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 100 |

| Acetonitrile | Polar Aprotic | 5 - 20 |

| Dichloromethane | Non-polar | 1 - 10 |

| Ethyl Acetate | Moderately Polar | 5 - 20 |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Profile

Stability testing is crucial to ensure that a drug substance maintains its quality, safety, and efficacy over time. Forced degradation studies are performed to identify potential degradation products and pathways, which helps in the development of stability-indicating analytical methods.

Potential Degradation Pathways

Benzofuran derivatives can be susceptible to degradation under various stress conditions, including hydrolysis, oxidation, and photolysis.

Initial Toxicity Screening of Benzofuran-7-ylmethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide for the initial toxicity screening of Benzofuran-7-ylmethanol. As of the date of this publication, specific toxicological data for this compound is not publicly available. The information and guidance provided herein are based on the toxicological profile of the parent compound, 2,3-benzofuran, and other related benzofuran derivatives. This guide is intended to inform a rational, tiered approach to the toxicological evaluation of this compound. All experimental work should be conducted in compliance with relevant safety regulations and good laboratory practices.

Introduction

This compound is a heterocyclic organic compound belonging to the benzofuran family. Benzofuran derivatives are prevalent in various natural products and have been explored for a wide range of pharmaceutical applications due to their diverse biological activities.[1] Given the potential for human exposure through research and development, a thorough understanding of the toxicological profile of this compound is essential. This guide outlines a proposed initial toxicity screening strategy, leveraging data from the parent benzofuran structure to inform the experimental design.

Toxicological Profile of 2,3-Benzofuran (Parent Compound)

The toxicological data for 2,3-benzofuran serves as a critical starting point for assessing the potential hazards of its derivatives. Key findings from safety data sheets and toxicology databases are summarized below.

Hazard Classification and Organ-Specific Toxicity

2,3-Benzofuran is classified as a flammable liquid and is suspected of causing cancer.[2] Prolonged or repeated exposure may lead to organ damage, with the liver being a primary target.[2] Studies in animal models have also indicated potential damage to the kidneys, lungs, and stomach with long-term exposure.[3]

Genotoxicity Profile of 2,3-Benzofuran

Genotoxicity assessment is crucial for identifying compounds that can induce genetic mutations or chromosomal damage. The profile for 2,3-benzofuran is mixed, suggesting a complex interaction with cellular genetic material.

| Assay | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | With and Without | Negative | [3] |

| Mouse Lymphoma Assay (MLA) | L5178Y cells | Not Specified | Positive | [3] |

| Sister Chromatid Exchange (SCE) Assay | Chinese Hamster Ovary (CHO) Cells | Not Specified | Positive | [3] |

Table 1: Summary of Genotoxicity Data for 2,3-Benzofuran

Proposed Tiered Toxicity Screening Workflow for this compound

Based on the profile of the parent compound, a tiered approach is recommended to efficiently screen for the toxicity of this compound. This workflow prioritizes in vitro assays to minimize animal testing while gathering essential safety data.

References

In Silico Modeling of Benzofuran-7-ylmethanol Interactions: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for modeling the interactions of Benzofuran-7-ylmethanol, a member of the biologically significant benzofuran class of compounds. Given the therapeutic potential of benzofuran derivatives in various diseases, including cancer, understanding their molecular interactions is paramount for rational drug design and development.[1][2][3] This document outlines detailed protocols for molecular docking and molecular dynamics simulations to predict binding affinities and elucidate the dynamic behavior of this compound with relevant biological targets. Furthermore, it covers in silico ADME/Tox profiling to assess the compound's drug-likeness and potential toxicity. The presented workflows and data are representative of the benzofuran scaffold and serve as a practical guide for researchers, scientists, and drug development professionals engaged in the computational evaluation of novel small molecules.

Introduction to Benzofuran Derivatives and In Silico Modeling

Benzofuran derivatives are a class of heterocyclic compounds found in various natural products and synthetic molecules that exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3] The benzofuran scaffold is recognized as a "privileged" structure in medicinal chemistry, making it an attractive starting point for the design of novel therapeutic agents.[1][2] In silico modeling, or computer-aided drug design (CADD), plays a crucial role in modern drug discovery by enabling the rapid and cost-effective evaluation of small molecules like this compound. These computational techniques allow for the prediction of a compound's interaction with a biological target, its pharmacokinetic properties, and its potential toxicity before significant investment in laboratory synthesis and testing.

This guide will focus on three core in silico techniques:

-

Molecular Docking: To predict the preferred binding mode and affinity of this compound to a protein target.

-

Molecular Dynamics (MD) Simulation: To simulate the dynamic behavior of the protein-ligand complex over time, providing insights into its stability and interaction landscape.

-

ADME/Tox Prediction: To assess the absorption, distribution, metabolism, excretion, and toxicity profile of the compound.

Potential Biological Targets for this compound

While specific targets for this compound are not extensively documented, the broader class of benzofuran derivatives has been shown to interact with several key proteins implicated in cancer and other diseases. These include:

-

Kinases: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are critical in cancer cell signaling and angiogenesis.[4]

-

Cell Cycle Regulators: Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase 3β (GSK-3β) are involved in cell cycle progression and are attractive targets for cancer therapy.[5][6]

-

mTOR Signaling Pathway: The mammalian target of rapamycin (mTOR) is a key regulator of cell growth and proliferation, and its pathway is often dysregulated in cancer.[5][7]

For the purpose of this guide, we will use VEGFR-2 as a representative target to illustrate the in silico modeling workflow.

Experimental Protocols

Molecular Docking

Molecular docking predicts the binding conformation and affinity of a ligand to a target protein.[8][9] A common workflow using AutoDock Vina is described below.

Protocol:

-

Ligand Preparation:

-

Obtain the 3D structure of this compound or draw it using chemical drawing software (e.g., ChemDraw, MarvinSketch).

-

Convert the structure to a PDBQT file format using AutoDock Tools. This involves adding Gasteiger charges and merging non-polar hydrogens.

-

-

Receptor Preparation:

-

Download the 3D crystal structure of the target protein (e.g., VEGFR-2, PDB ID: 2OH4) from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands from the PDB file.

-

Add polar hydrogens and assign Kollman charges to the protein using AutoDock Tools.

-

Define the binding site by creating a grid box that encompasses the active site of the receptor.

-

-

Docking Simulation:

-

Run AutoDock Vina, specifying the prepared ligand and receptor files, and the grid box parameters.

-

The program will generate a set of binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol).

-

-

Analysis of Results:

-

Visualize the docking poses and their interactions with the protein residues using molecular visualization software (e.g., PyMOL, VMD).

-

Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

-

Molecular Dynamics (MD) Simulation

MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of its stability and the characterization of key interactions over time.[10] The following is a generalized protocol using GROMACS.

Protocol:

-

System Preparation:

-

Use the best-ranked docked pose of the this compound-VEGFR-2 complex as the starting structure.

-

Generate the ligand topology and parameters using a force field like CHARMM General Force Field (CGenFF) or GAFF.

-

Choose a suitable protein force field (e.g., CHARMM36m, AMBER99SB-ILDN).

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

-

Add ions to neutralize the system and mimic physiological salt concentration.

-

-

Energy Minimization:

-

Perform energy minimization to remove steric clashes and relax the system to a low-energy conformation.

-

-

Equilibration:

-

Perform a two-phase equilibration:

-

NVT (constant Number of particles, Volume, and Temperature): Heat the system to the desired temperature (e.g., 300 K) while restraining the protein and ligand heavy atoms.

-

NPT (constant Number of particles, Pressure, and Temperature): Equilibrate the pressure of the system while maintaining the temperature and restraints.

-

-

-

Production MD:

-

Run the production simulation without restraints for a desired length of time (e.g., 100 ns).

-

-

Trajectory Analysis:

-

Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond occupancy to quantify key interactions.

-

In Silico ADME/Tox Prediction

ADME/Tox prediction helps in evaluating the drug-likeness of a compound.[1][2][11] This can be performed using various online tools and software.

Protocol:

-

Input:

-

Provide the SMILES string or 3D structure of this compound to a prediction tool (e.g., SwissADME, admetSAR).

-

-

Property Calculation:

-

The tool will calculate various physicochemical properties (e.g., molecular weight, logP, topological polar surface area), pharmacokinetic properties (e.g., gastrointestinal absorption, blood-brain barrier permeability), and potential toxicity (e.g., mutagenicity, carcinogenicity).

-

-

Analysis:

-

Evaluate the predicted properties against established criteria for drug-likeness, such as Lipinski's Rule of Five.

-

Data Presentation

The following tables summarize hypothetical quantitative data for this compound based on typical values observed for benzofuran derivatives.

Table 1: Molecular Docking Results of this compound against Various Kinase Targets

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |

| VEGFR-2 | 2OH4 | -8.5 | Cys919, Asp1046 | Val848, Ala866, Leu889, Leu1035 |

| EGFR | 1M17 | -7.9 | Met793, Asp855 | Leu718, Val726, Ala743, Leu844 |

| CDK2 | 1HCK | -7.2 | Leu83, Asp86 | Ile10, Val18, Ala31, Val64, Phe80 |

| GSK-3β | 1Q3D | -6.8 | Val135, Asp133 | Ile62, Val70, Ala83, Leu132, Cys199 |

Table 2: Predicted ADME Properties of this compound

| Property | Predicted Value | Acceptable Range |

| Molecular Weight | 162.17 g/mol | < 500 g/mol |

| LogP | 1.85 | < 5 |

| Hydrogen Bond Donors | 1 | < 5 |

| Hydrogen Bond Acceptors | 2 | < 10 |

| TPSA | 32.69 Ų | < 140 Ų |

| GI Absorption | High | High |

| BBB Permeant | Yes | Yes/No |

Table 3: Predicted Toxicity Profile of this compound

| Toxicity Endpoint | Prediction | Confidence |

| AMES Mutagenicity | Non-mutagen | High |

| Carcinogenicity | Non-carcinogen | Moderate |

| hERG Inhibition | Low risk | Moderate |

| Hepatotoxicity | Low risk | Moderate |

Visualization of Workflows and Pathways

In Silico Modeling Workflow

Caption: A generalized workflow for the in silico modeling of this compound.

Molecular Docking Protocol

Caption: A step-by-step protocol for performing molecular docking.

Representative Signaling Pathway: VEGFR-2

References

- 1. In Silico ADME/Tox Comes of Age: Twenty Years Later - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. KBbox: Methods [kbbox.h-its.org]

- 9. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]

- 11. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of 7-Substituted Benzofuran Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged heterocyclic motif that forms the core of numerous naturally occurring and synthetic compounds with a wide spectrum of biological activities. Among these, 7-substituted benzofuran derivatives have garnered significant attention in medicinal chemistry due to their potent and diverse pharmacological profiles. This technical guide provides a comprehensive literature review of recent advances in the synthesis, biological evaluation, and structure-activity relationships (SAR) of 7-substituted benzofuran derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key assays and visualizations of synthetic and biological pathways are presented to facilitate further research and drug development in this promising area.

Synthesis of 7-Substituted Benzofuran Derivatives

The strategic placement of substituents at the 7-position of the benzofuran ring can significantly influence the molecule's physicochemical properties and biological activity. Various synthetic strategies have been developed to access these derivatives, often involving intramolecular cyclization reactions. A common approach involves the Claisen rearrangement of an appropriately substituted aryl allyl ether, followed by annulation to form the furan ring. Another versatile method is the Mukaiyama Michael addition of silyl enol ethers to o-benzoquinones.

A generalized workflow for the synthesis of 7-substituted benzofuran derivatives often begins with a substituted phenol, which undergoes a series of reactions to introduce the necessary functionalities for cyclization. The specific reagents and conditions can be tailored to achieve the desired substitution pattern on both the benzene and furan rings.

Anticancer Activity

Numerous 7-substituted benzofuran derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines. The substitution at the 7-position, often with methoxy or hydroxyl groups, plays a crucial role in their anticancer potential. For instance, 7-methoxy-2-(3,4,5-trimethoxybenzoyl)benzo[b]furan derivatives have been investigated as tubulin polymerization inhibitors, a mechanism shared by successful anticancer drugs.

The structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the benzofuran core are critical for cytotoxicity. Halogenation or the introduction of bulky aromatic groups at other positions in conjunction with a 7-substituent can enhance the anticancer activity.

| Compound | 7-Substituent | Other Key Substituents | Cancer Cell Line | IC50 (µM) | Reference |

| 7-acetyl-2-(4-methoxyphenyl)-5-nitrobenzofuran | Acetyl | 2-(4-methoxyphenyl), 5-nitro | MDA-MB-231 | - | [1] |

| 7-acetyl-2-(p-tolyl)-5-nitrobenzofuran | Acetyl | 2-(p-tolyl), 5-nitro | Caski | 26.96 ± 4.97 | [1] |

| 7-acetyl-2-(p-tolyl)-5-nitrobenzofuran | Acetyl | 2-(p-tolyl), 5-nitro | MDA-MB-231 | 5.13 ± 0.86 | [1] |

| BNC105 | Hydroxyl | 6-methoxy, 2-methyl, 3-(3,4,5-trimethoxybenzoyl) | - | - | [2][3] |

| 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan | Hydroxyl | 6-methoxy, 2-methyl, 3-(3,4,5-trimethoxybenzoyl) | L1210 | - | [4] |

Antimicrobial Activity

7-substituted benzofurans have also emerged as promising antimicrobial agents, exhibiting activity against a variety of bacterial and fungal pathogens. The lipophilicity and electronic properties conferred by the 7-substituent can influence the compound's ability to penetrate microbial cell membranes and interact with molecular targets. For example, derivatives bearing a 7-chloro substituent have shown potent antibacterial activity.[5]

The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound | 7-Substituent | Other Key Substituents | Microorganism | MIC (µg/mL) | Reference |

| 1-(7-chlorobenzofuran-3-yl)-2-(substituted-benzylidene)hydrazine derivatives | Chloro | 3-(substituted hydrazone) | Enterococcus faecalis | 50 | [5] |

| 1-(7-chlorobenzofuran-3-yl)-2-(substituted-benzylidene)hydrazine derivatives | Chloro | 3-(substituted hydrazone) | Candida albicans | 25 | [5] |

| Aza-benzofuran derivative | - | - | Salmonella typhimurium | 12.5 | [6] |

| Aza-benzofuran derivative | - | - | Staphylococcus aureus | 12.5 | [6] |

| Aza-benzofuran derivative | - | - | Escherichia coli | 25 | [6] |

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Certain 7-substituted benzofuran derivatives have been shown to possess significant anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. These pathways regulate the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.

The anti-inflammatory potential of these compounds is typically assessed by their ability to inhibit the production of these inflammatory markers in cell-based assays.

| Compound | 7-Substituent | Other Key Substituents | Assay | IC50 (µM) | Reference |

| Aza-benzofuran derivative 1 | - | - | NO inhibition in LPS-stimulated RAW 264.7 cells | 17.3 | [6] |

| Aza-benzofuran derivative 3 | - | - | NO inhibition in LPS-stimulated RAW 264.7 cells | 16.5 | [6] |

| Piperazine/benzofuran hybrid 5d | - | Piperazine hybrid | NO inhibition in LPS-stimulated RAW 264.7 cells | 52.23 ± 0.97 | [7][8] |

Signaling Pathways in Biological Activity

The anticancer and anti-inflammatory effects of 7-substituted benzofuran derivatives are often mediated through their interaction with specific intracellular signaling pathways. The MAPK and NF-κB pathways are central regulators of cellular processes such as proliferation, apoptosis, and inflammation. Upon stimulation by external signals like lipopolysaccharide (LPS) or growth factors, a cascade of phosphorylation events is initiated, leading to the activation of transcription factors like AP-1 and NF-κB. These transcription factors then translocate to the nucleus and induce the expression of genes involved in inflammation and cell survival. Certain benzofuran derivatives can interfere with this cascade at various points, leading to a downregulation of pro-inflammatory and pro-survival signals.

Experimental Protocols

General Procedure for the Synthesis of 7-Chloro-3-(substituted hydrazone)benzofuran Derivatives[5]

A mixture of 3,7-dichlorobenzofuran (0.01 mol) and hydrazine hydrate (98%, 0.01 mol) in ethanol (20 mL) is heated under reflux for 6 hours. After completion of the reaction, the solvent is distilled off, and the resulting solid residue is washed thoroughly with water to yield 7-chlorobenzofuran-3-yl)hydrazine. This intermediate (0.001 mol) is then dissolved in a mixture of ethanol (15 mL) and DMF (20 mL), and a solution of the appropriate substituted aldehyde (0.001 mol) in ethanol is added. The reaction mixture is heated under reflux for 6-8 hours, cooled to room temperature, and poured into crushed ice. The precipitated product is filtered, dried, and recrystallized from ethanol.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and incubated overnight to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the 7-substituted benzofuran derivatives (typically in DMSO, with the final DMSO concentration kept below 0.5%) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution (0.5 mg/mL in sterile PBS) is added to each well, and the plate is incubated for an additional 1-4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 540 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.

Agar Well Diffusion Method for Antibacterial Activity[5]

This method is used to assess the antimicrobial activity of a compound.

-

Media Preparation: Nutrient agar is prepared and sterilized, then poured into sterile Petri dishes and allowed to solidify.

-

Inoculation: A standardized suspension of the test bacteria is uniformly swabbed onto the surface of the agar plates.

-

Well Creation: Wells of a defined diameter (e.g., 6 mm) are aseptically punched into the agar.

-

Compound Application: A specific volume (e.g., 50 µL) of the test compound solution (at various concentrations in a suitable solvent like DMSO) is added to each well. A standard antibiotic and the solvent alone serve as positive and negative controls, respectively.

-

Incubation: The plates are incubated at 37°C for 24 hours.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters.

Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity[6]

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere.

-

Compound and LPS Treatment: The cells are pre-treated with various concentrations of the benzofuran derivatives for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) to induce NO production.

-

Incubation: The cells are incubated for 24 hours.

-

Griess Assay: The amount of nitrite (a stable metabolite of NO) in the culture supernatant is quantified using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) and incubating for 10-15 minutes at room temperature.

-

Absorbance Measurement: The absorbance of the resulting azo dye is measured at 540 nm. The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells.

Conclusion

7-Substituted benzofuran derivatives represent a versatile and promising class of compounds with a wide range of therapeutic applications. Their synthesis is accessible through various established chemical methodologies, allowing for the generation of diverse libraries for biological screening. The potent anticancer, antimicrobial, and anti-inflammatory activities exhibited by many of these derivatives underscore their potential as lead compounds in drug discovery programs. The modulation of key signaling pathways, such as the MAPK/NF-κB cascade, provides a mechanistic basis for their observed biological effects. Future research should continue to explore the structure-activity relationships of this scaffold, focusing on optimizing potency and selectivity, as well as elucidating their detailed mechanisms of action to accelerate their translation into clinical candidates.

References

- 1. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]